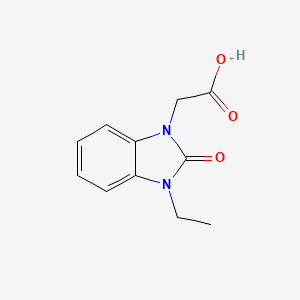

2-(3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields of science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid typically involves the condensation of 3-ethyl-2-oxo-2,3-dihydro-1H-benzimidazole with chloroacetic acid under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to a more simplified form.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler benzimidazole derivative .

Aplicaciones Científicas De Investigación

2-(3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid has several applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the synthesis of materials with specific properties

Mecanismo De Acción

The mechanism of action of 2-(3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- (2-propyl-1H-benzimidazol-1-yl)acetic acid

- (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid

- (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Uniqueness

2-(3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.

Actividad Biológica

The compound 2-(3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid is a derivative of benzodiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H12N2O3. The structure features a benzodiazole ring fused with an acetic acid moiety, contributing to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.22 g/mol |

| CAS Number | 1506387-29-6 |

| Purity | ≥98% |

Antihypoxic Effects

Research indicates that compounds within the benzodiazole family exhibit significant antihypoxic properties. In vivo studies have demonstrated that 2-(3-ethyl-2-oxo-2,3-dihydro-1H-benzodiazol-1-yl)acetic acid can enhance the survival of cerebral tissues during hypoxic conditions. It has been shown to prolong the survival time of mice subjected to induced hypoxia by improving tissue energy levels and protecting against ATP depletion.

Case Study : In a controlled experiment, mice treated with this compound exhibited up to a 180% increase in survival time compared to untreated controls during hypoxic stress. The mechanism appears to involve the stabilization of cellular energy metabolism under low oxygen conditions .

Neuroprotective Properties

The neuroprotective effects of this compound have been linked to its ability to modulate oxidative stress and inflammation in neural tissues. By reducing reactive oxygen species (ROS) and promoting antioxidant defenses, it may help mitigate neuronal damage associated with ischemic events.

Research Findings : A study published in Pharmacology Reports highlighted that treatment with 2-(3-ethyl-2-oxo-2,3-dihydro-1H-benzodiazol-1-yl)acetic acid resulted in a significant reduction in markers of oxidative stress in rat models of cerebral ischemia .

The proposed mechanism by which 2-(3-ethyl-2-oxo-2,3-dihydro-1H-benzodiazol-1-yl)acetic acid exerts its biological effects includes:

- Inhibition of Apoptosis : The compound may inhibit apoptotic pathways in neurons during hypoxic events.

- Enhancement of Energy Metabolism : By stabilizing mitochondrial function, it helps maintain ATP levels even under stress.

- Modulation of Inflammatory Responses : It appears to downregulate pro-inflammatory cytokines in neural tissues.

Comparative Analysis with Other Compounds

A comparative analysis shows that 2-(3-ethyl-2-oxo-2,3-dihydro-1H-benzodiazol-1-yl)acetic acid exhibits superior antihypoxic effects compared to established reference compounds such as meclofenoxate and piracetam.

| Compound | Survival Increase (%) | Dose (mg/kg) |

|---|---|---|

| 2-(3-Ethyl-benzodiazol) | Up to 180% | 100 |

| Meclofenoxate | 22% | 100 |

| Piracetam | 11% | 100 |

Propiedades

IUPAC Name |

2-(3-ethyl-2-oxobenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-12-8-5-3-4-6-9(8)13(11(12)16)7-10(14)15/h3-6H,2,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFLZKSANFLFBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N(C1=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.